1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole
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Overview
Description
1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by its complex structure, which includes a benzodiazole ring and a phenoxybutyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Phenoxybutyl Intermediate: The reaction begins with the alkylation of 5-methyl-2-(propan-2-yl)phenol with a suitable butyl halide under basic conditions to form the phenoxybutyl intermediate.
Cyclization to Benzodiazole: The phenoxybutyl intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzodiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Nitrated or halogenated derivatives of the benzodiazole ring.
Scientific Research Applications
1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
1H-1,3-BENZODIAZOLE: A simpler benzodiazole compound without the phenoxybutyl side chain.
2-(2-PHENOXYETHYL)-1H-BENZODIAZOLE: A related compound with a shorter ethyl side chain instead of butyl.
5-METHYL-2-(PROPAN-2-YL)PHENOXYBENZENE: A compound with a similar phenoxy structure but lacking the benzodiazole ring.
Uniqueness: 1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a benzodiazole ring and a phenoxybutyl side chain, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in simpler or structurally different compounds.
Properties
Molecular Formula |
C21H26N2O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C21H26N2O/c1-16(2)18-11-10-17(3)14-21(18)24-13-7-6-12-23-15-22-19-8-4-5-9-20(19)23/h4-5,8-11,14-16H,6-7,12-13H2,1-3H3 |
InChI Key |
SDMDKFSRZLSIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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